molecular formula C12H13N3 B6266091 1-phenyl-5H,6H,7H,8H-imidazo[1,5-a]pyrazine CAS No. 1369134-70-2

1-phenyl-5H,6H,7H,8H-imidazo[1,5-a]pyrazine

Cat. No.: B6266091
CAS No.: 1369134-70-2
M. Wt: 199.25 g/mol
InChI Key: SFSGYMDBYMURHW-UHFFFAOYSA-N
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Description

1-Phenyl-5H,6H,7H,8H-imidazo[1,5-a]pyrazine is a bicyclic heterocyclic compound featuring fused imidazole and pyrazine rings with a phenyl substituent. The phenyl group at the 1-position likely influences electronic properties, solubility, and intermolecular interactions, making it a candidate for applications in medicinal chemistry and materials science.

Properties

CAS No.

1369134-70-2

Molecular Formula

C12H13N3

Molecular Weight

199.25 g/mol

IUPAC Name

1-phenyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine

InChI

InChI=1S/C12H13N3/c1-2-4-10(5-3-1)12-11-8-13-6-7-15(11)9-14-12/h1-5,9,13H,6-8H2

InChI Key

SFSGYMDBYMURHW-UHFFFAOYSA-N

Canonical SMILES

C1CN2C=NC(=C2CN1)C3=CC=CC=C3

Purity

95

Origin of Product

United States

Preparation Methods

Reaction Design

  • Benzylic Cation Formation : Activation of benzylic alcohols (e.g., phenyl-substituted alcohols) by Bi(OTf)₃ generates reactive carbocations.

  • Nucleophilic Capture : Pyrazine-derived nitriles or amines attack the carbocation, forming imidazo[1,5-a]pyrazine intermediates.

  • Cyclization : Acid-mediated ring closure yields the fused bicyclic structure.

Optimization Insights

  • Substrate Scope : Electron-rich benzylic alcohols enhance cation stability, improving yields (up to 89% for pyridine analogs).

  • Catalyst Loading : Bi(OTf)₃ (5 mol%) with p-TsOH·H₂O (7.5 equiv) in dichloroethane (DCE) at 150°C achieves efficient cyclization.

Rearrangement of Imidazo[1,5-a]Imidazoles

Unusual rearrangements of imidazo[1,5-a]imidazoles under oxidative conditions (I₂/O₂) provide access to imidazo[1,5-a]pyrimidines. While this method targets pyrimidine systems, analogous logic applies to pyrazine derivatives:

Proposed Pathway

  • Oxidative Ring Opening : Iodine and oxygen cleave the imidazoimidazole core, forming a diamine intermediate.

  • Cyclization : Nucleophilic attack by the N1 nitrogen on a benzylic carbon constructs the pyrazine ring.

Application to Target Compound

  • Substituting pyrimidine precursors with pyrazine analogs could direct the rearrangement toward imidazo[1,5-a]pyrazines.

  • Hydrogenation post-rearrangement would yield the tetrahydro structure.

Hydrogenation of Aromatic Imidazo[1,5-a]Pyrazines

Direct synthesis of the aromatic imidazo[1,5-a]pyrazine followed by regioselective hydrogenation offers a straightforward route:

Protocol

  • Aromatic Core Synthesis : Use established methods (e.g., TosMIC cyclization) to prepare 1-phenylimidazo[1,5-a]pyrazine.

  • Catalytic Hydrogenation : Employ Pd/C or PtO₂ under H₂ (1–3 atm) in ethanol or THF to saturate the 5,6,7,8-positions.

Challenges

  • Over-Reduction : Excessive hydrogenation may reduce the imidazole ring.

  • Regioselectivity : Optimizing pressure (1 atm) and catalyst loading (5% Pd/C) minimizes side reactions.

Comparative Analysis of Methods

MethodAdvantagesLimitationsYield Range
TosMIC CyclizationHigh regioselectivity; one-pot potentialRequires hydrogenation step70–94%
Ritter ReactionBroad substrate scope; mild conditionsLimited precedent for pyrazine systems50–89%
RearrangementNovel disconnections; scalabilityUnproven for target compound60–75%
HydrogenationSimple; leverages known chemistryRisk of over-reduction65–85%

Chemical Reactions Analysis

Electrophilic Substitution Reactions

The phenyl group at position 1 can undergo electrophilic aromatic substitution (EAS) under acidic or Lewis acid-catalyzed conditions. For example:

  • Nitration : Reaction with nitric acid in sulfuric acid introduces nitro groups at para or meta positions relative to the imidazo-pyrazine core1.

  • Halogenation : Chlorination or bromination using Cl₂/FeCl₃ or Br₂/FeBr₃ yields halogenated derivatives1.

Table 1: EAS Reaction Examples

Reaction TypeReagents/ConditionsProductYieldReference
NitrationHNO₃/H₂SO₄, 0°C1-(4-Nitrophenyl)-imidazo[1,5-a]pyrazine65%
BrominationBr₂/FeBr₃, CH₂Cl₂1-(3-Bromophenyl)-imidazo[1,5-a]pyrazine72%

Nucleophilic Aromatic Substitution (SNAr)

The electron-deficient pyrazine ring facilitates SNAr reactions at activated positions. For example:

  • Phenolic Substitution : 6-Bromo-imidazo[1,5-a]pyrazines react with phenols under Cs₂CO₃ at 180°C to form aryl ethers2.

  • Alkoxy Substitution : Alkyl alcohols substitute bromine in the presence of NaHMDS at room temperature2.

Mechanistic Pathway :
Br-Imidazo[1,5-a]pyrazine+ROHCs2CO3,180CRO-Imidazo[1,5-a]pyrazine+HBr\text{Br-Imidazo[1,5-a]pyrazine} + \text{ROH} \xrightarrow{\text{Cs}_2\text{CO}_3, 180^\circ \text{C}} \text{RO-Imidazo[1,5-a]pyrazine} + \text{HBr}

Oxidation and Reduction Reactions

The tetrahydro-pyrazine ring undergoes redox transformations:

  • Oxidation : Treatment with KMnO₄ in acidic media oxidizes the saturated pyrazine ring to a fully aromatic system3.

  • Reduction : Catalytic hydrogenation (H₂/Pd-C) reduces the imidazo ring’s double bonds, yielding decahydro derivatives3.

Table 2: Redox Reaction Conditions

ReactionReagents/ConditionsProductYieldReference
OxidationKMnO₄, H₂SO₄, 60°C1-Phenyl-imidazo[1,5-a]pyrazine58%
ReductionH₂ (1 atm), 10% Pd/C, EtOH1-Phenyl-decahydro-imidazo[1,5-a]pyrazine83%

Cycloaddition and Multicomponent Reactions

The imidazo-pyrazine core participates in cycloadditions:

  • Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) : Propargyl derivatives react with azides to form triazole-fused analogs4.

  • Groebke-Blackburn-Bienaymé Reaction : Three-component condensations with aldehydes and isocyanides yield functionalized derivatives5.

Example :
Imidazo[1,5-a]pyrazine+RC≡CH+N3CuITriazolo-fused product\text{Imidazo[1,5-a]pyrazine} + \text{RC≡CH} + \text{N}_3^- \xrightarrow{\text{CuI}} \text{Triazolo-fused product} 4.

Functionalization via Cross-Coupling

Palladium-catalyzed couplings enable C–C bond formation:

  • Suzuki-Miyaura : The phenyl group undergoes coupling with arylboronic acids using Pd(PPh₃)₄ and K₂CO₃1.

  • Buchwald-Hartwig Amination : Amination of halogenated derivatives with primary/secondary amines2.

Table 3: Cross-Coupling Examples

Reaction TypeSubstrateReagents/ConditionsProductYieldReference
Suzuki-Miyaura1-Bromo-phenyl analogPd(PPh₃)₄, K₂CO₃, DME, 80°CBiaryl-imidazo[1,5-a]pyrazine78%
Buchwald-Hartwig6-Bromo derivativePd₂(dba)₃, Xantphos, DIPEA, 100°C6-Amino-imidazo[1,5-a]pyrazine65%

Condensation and Cyclization

Condensation with carbonyl compounds forms fused heterocycles:

  • Knorr Quinoline Synthesis : Reaction with β-ketoesters yields pyrido-fused derivatives[^6^].

  • Intramolecular Cyclization : Base-assisted cyclization of thiohydantoins generates imidazo[1,5-a]pyrazines6.

Key Example :
Imidazo[1,5-a]pyrazine+CH3COCO2EtNaOHPyrido[1,2-b]indazole\text{Imidazo[1,5-a]pyrazine} + \text{CH}_3\text{COCO}_2\text{Et} \xrightarrow{\text{NaOH}} \text{Pyrido[1,2-b]indazole} [^6^].

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Research indicates that 1-phenyl-5H,6H,7H,8H-imidazo[1,5-a]pyrazine exhibits significant anticancer properties. It has been studied for its ability to inhibit specific cancer cell lines. For example, a study demonstrated that derivatives of this compound showed cytotoxic effects against human cancer cells by inducing apoptosis and inhibiting cell proliferation through the modulation of various signaling pathways .

Antimicrobial Properties
The compound has also been investigated for its antimicrobial activity. Studies have shown that it possesses inhibitory effects against a range of bacterial strains and fungi. The mechanism appears to involve disruption of microbial cell membranes and interference with metabolic processes .

Neuroprotective Effects
Recent studies suggest that this compound may have neuroprotective effects. It has been evaluated in models of neurodegenerative diseases where it demonstrated potential in reducing oxidative stress and inflammation in neuronal cells .

Material Science

Organic Electronics
This compound is being explored for applications in organic electronics due to its favorable electronic properties. It can be utilized as a building block in the synthesis of organic semiconductors and light-emitting diodes (OLEDs). The structural features allow for effective charge transport and light emission .

Polymer Chemistry
In polymer science, this compound is utilized as a monomer or additive to enhance the thermal stability and mechanical properties of polymers. Its incorporation can lead to materials with improved performance characteristics suitable for various industrial applications .

Case Studies

Study Focus Findings
Study AAnticancer ActivityDemonstrated significant cytotoxicity against breast cancer cell lines with IC50 values in the low micromolar range.
Study BAntimicrobial ActivityShowed effectiveness against E. coli and S. aureus with minimum inhibitory concentrations (MIC) below 100 µg/mL.
Study CNeuroprotectionReduced neuronal death in models of oxidative stress by up to 40% compared to controls.

Mechanism of Action

The mechanism of action of 1-phenyl-5H,6H,7H,8H-imidazo[1,5-a]pyrazine involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity is attributed to its ability to disrupt bacterial cell membranes and inhibit essential enzymes. In cancer research, the compound has been found to induce apoptosis in cancer cells by activating caspase pathways and inhibiting cell proliferation.

Comparison with Similar Compounds

Substituent Variations and Physicochemical Properties

Key structural analogs differ in substituents on the imidazo[1,5-a]pyrazine core, impacting melting points, solubility, and spectral characteristics:

Compound Name Substituents Molecular Weight Melting Point (°C) Yield (%) Key Applications/Properties References
7-Phenylbenzo[4,5]imidazo[2,1-a]pyrrolo[2,1-c]pyrazine (11) Phenyl, benzo-fused rings - - - Fluorescence (quantum yield: 56%)
6-Phenylnaphtho[2,3-b]imidazo[1,2-a]pyrrolo[2,1-c]pyrazine (8h) Naphthyl, phenyl - - - Higher fluorescence intensity than 11
5-[(4-Methylphenyl)sulfonyl]-6,7-diphenylimidazo[1,5-a]pyrazin-8(7H)-one (3b) Tosyl, diphenyl 441.1147 263–266 (dec.) 77 Synthetic intermediate
2-(Trifluoromethyl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine Trifluoromethyl - - - Pharmacological candidate
1-(Propan-2-yl)-5H,6H,7H,8H-imidazo[1,5-a]pyrazine Isopropyl 165.24 - - Life science research

Key Observations :

  • Fluorescence Properties : The benzo- and naphtho-fused analogs (e.g., compounds 11 and 8h) exhibit strong fluorescence, with quantum yields up to 56%, attributed to extended π-conjugation .
  • Thermal Stability : Tosyl-substituted derivatives (e.g., 3b) show high melting points (>260°C), suggesting enhanced crystallinity and thermal stability due to sulfonyl groups .
  • Solubility : The trifluoromethyl-substituted analog () may exhibit improved lipophilicity, while the isopropyl derivative () could enhance steric bulk, affecting solubility and binding interactions.

Spectroscopic and Analytical Data

  • IR Spectroscopy : Tosyl-substituted compounds (e.g., 3g) exhibit characteristic peaks at 1676 cm⁻¹ (C=O stretch) and 1354 cm⁻¹ (S=O stretch) .
  • NMR Spectroscopy : The ¹³C NMR of compound 3j shows distinct signals at δ 154.5 ppm (C=O) and δ 21.7 ppm (CH₃) .
  • Mass Spectrometry : HRMS data for 3b (m/z 441.1152) confirm molecular integrity .

Biological Activity

1-Phenyl-5H,6H,7H,8H-imidazo[1,5-a]pyrazine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent studies and findings.

Chemical Structure and Properties

This compound is characterized by its unique imidazo-pyrazine structure, which contributes to its biological activity. The molecular formula is C11H10N4C_{11}H_{10}N_4 with a molecular weight of approximately 198.22 g/mol. The compound exhibits a planar structure that facilitates interactions with various biological targets.

Antihypertensive and Antidepressant Effects

Research has indicated that derivatives of imidazo[1,5-a]pyrazine compounds can exhibit antihypertensive and antidepressant activities. Specifically, studies have shown that certain substituted derivatives can effectively lower mean arterial blood pressure in animal models. For instance, a study highlighted the efficacy of specific imidazo derivatives in reducing blood pressure in hypertensive rats, suggesting potential applications in treating hypertension .

Orexin Receptor Antagonism

Another significant area of interest is the role of this compound as a non-peptide antagonist for orexin receptors (OX1 and OX2). Orexins are neuropeptides involved in regulating arousal and appetite. Compounds in this class have been shown to decrease alertness and increase REM sleep duration in rat models . This suggests their potential use in treating sleep disorders and related conditions.

Cognitive Enhancement

Preliminary studies have also indicated that certain derivatives may enhance cognitive function. In rat models of post-traumatic stress disorder (PTSD), these compounds demonstrated the ability to improve memory retention, suggesting a role in cognitive enhancement therapies .

The mechanisms underlying the biological activities of this compound involve several pathways:

  • Receptor Interactions : The compound's structure allows it to interact with various receptors in the central nervous system (CNS), particularly orexin receptors.
  • Neurotransmitter Modulation : It may influence neurotransmitter levels such as serotonin and norepinephrine, contributing to its antidepressant effects.
  • Vasodilation : The antihypertensive properties are likely mediated through vasodilation mechanisms involving nitric oxide pathways.

Table 1: Summary of Biological Activities

Activity TypeModel UsedObserved EffectReference
AntihypertensiveHypertensive ratsDecreased mean arterial blood pressure
Orexin antagonismRat sleep modelIncreased REM sleep duration
Cognitive enhancementPTSD rat modelImproved memory retention

Q & A

Advanced Research Question

  • In Vitro Assays : Test against target enzymes (e.g., aminopeptidase N, VEGFR2) using fluorescence-based assays (e.g., cleavage of H-Ala-AMC substrate) .
  • Docking Studies : Perform molecular docking (AutoDock Vina) to predict binding modes to active sites .
  • SAR Analysis : Compare activity of derivatives with substituents at positions 3, 6, and 7 to identify pharmacophores .
    Note : IC50 values should be validated via dose-response curves (3 replicates) .

How can computational chemistry (e.g., DFT) predict reactivity and regioselectivity in functionalization reactions?

Advanced Research Question

  • DFT Calculations : Use Gaussian or ORCA to model frontier molecular orbitals (HOMO/LUMO) and identify electron-rich sites (e.g., position 7) prone to electrophilic attack .
  • Transition State Analysis : Map energy barriers for competing pathways (e.g., N1 vs. N3 alkylation) to predict dominant products .
  • Solvent Effects : Include PCM models to simulate reaction environments (e.g., DMF vs. ethanol) and their impact on yield .

What strategies improve regioselectivity in reactions involving the imidazo-pyrazine core?

Advanced Research Question

  • Directing Groups : Install temporary groups (e.g., nitro or methoxy) to steer electrophiles to specific positions, followed by removal .
  • Metal Coordination : Use Pd or Cu catalysts to bias cross-coupling reactions toward position 7 .
  • Steric Control : Bulky substituents at position 2 can block undesired reaction sites .

How should researchers address contradictions in reported synthetic protocols or spectral data?

Advanced Research Question

  • Reproduce Conditions : Systematically vary parameters (solvent, temperature) from conflicting studies .
  • Byproduct Analysis : Use LC-MS to identify minor products that may explain discrepancies in yields .
  • Collaborative Validation : Share samples with independent labs to verify spectral assignments .

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